4-benzyl-5-(4-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
4-benzyl-5-(4-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-benzyl-5-(4-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Benzyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate benzyl and methoxyphenyl halides.
Attachment of the Phenylpiperidinyl Group: This step involves the reaction of the triazole intermediate with phenylpiperidine derivatives, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-benzyl-5-(4-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the triazole-thione moiety to triazole-thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-benzyl-5-(4-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-benzyl-5-(4-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The phenylpiperidinyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds to 4-benzyl-5-(4-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives with varying substituents. These compounds may differ in their biological activity, solubility, and stability. For example:
4-benzyl-5-(4-chlorophenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may alter its chemical reactivity and biological activity.
4-benzyl-5-(4-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: The presence of a methylpiperidinyl group instead of a phenylpiperidinyl group can affect the compound’s binding properties and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-5-(4-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4OS/c1-33-26-14-12-25(13-15-26)27-29-32(28(34)31(27)20-22-8-4-2-5-9-22)21-30-18-16-24(17-19-30)23-10-6-3-7-11-23/h2-15,24H,16-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONZTHYCZLBNRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)N2CC3=CC=CC=C3)CN4CCC(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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